molecular formula C22H24O3 B5706790 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5706790
M. Wt: 336.4 g/mol
InChI Key: WFGQHRCIUQJATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as Kojic acid dipalmitate, is a synthetic derivative of Kojic acid. Kojic acid is a natural compound that is derived from fungi and is known for its ability to inhibit the production of melanin, the pigment responsible for skin color. Kojic acid dipalmitate is widely used in the cosmetic industry for its skin-lightening properties.

Scientific Research Applications

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has been extensively studied for its skin-lightening properties. It has been shown to be effective in reducing the production of melanin by inhibiting the activity of tyrosinase, the enzyme responsible for the synthesis of melanin. 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various skin disorders.

Mechanism of Action

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate inhibits the activity of tyrosinase by chelating the copper ions present in the active site of the enzyme. This prevents the enzyme from converting tyrosine to melanin. 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate also scavenges free radicals and reduces oxidative stress, which can lead to the formation of melanin.
Biochemical and Physiological Effects:
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has been shown to have a number of biochemical and physiological effects. It reduces the production of melanin, which can help to lighten the skin and reduce the appearance of hyperpigmentation. It also has antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by free radicals and inflammation.

Advantages and Limitations for Lab Experiments

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is widely used in the cosmetic industry and has been extensively studied for its skin-lightening properties. However, there are some limitations to its use in lab experiments. It has been shown to be cytotoxic at high concentrations, which can limit its use in cell culture studies. Additionally, it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate. One area of interest is its potential use in the treatment of various skin disorders, such as acne and psoriasis. It has also been suggested that 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate may have anti-cancer properties, although more research is needed in this area. Another potential area of research is the development of new synthesis methods for 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate that are more efficient and environmentally friendly. Overall, 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is a promising compound with a wide range of potential applications in the fields of cosmetics and medicine.

Synthesis Methods

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is synthesized by the esterification of 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid with palmitic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in most organic solvents.

properties

IUPAC Name

4-ethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-6-17-10-22(23)25-21-11-18(7-8-19(17)21)24-12-20-15(4)13(2)9-14(3)16(20)5/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQHRCIUQJATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.